molecular formula C11H13NO3 B1393505 2-(Cyclobutylmethoxy)isonicotinic acid CAS No. 1235440-03-5

2-(Cyclobutylmethoxy)isonicotinic acid

货号: B1393505
CAS 编号: 1235440-03-5
分子量: 207.23 g/mol
InChI 键: PNRNHXQTVFHWTC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Cyclobutylmethoxy)isonicotinic acid is a chemical building block offered for research purposes. This compound is of significant interest in medicinal chemistry, particularly in the exploration of agonists for the nicotinic acid receptor (GPR109a) . Activating this receptor is a established therapeutic strategy for managing dyslipidemia; it effectively lowers VLDL-cholesterol, LDL-cholesterol, and lipoprotein-a while raising beneficial HDL-cholesterol . Structural analogs of isonicotinic acid, especially those featuring cyclobutyl-derived substituents, have demonstrated potent in vitro activity as GPR109a agonists, underscoring the research value of this compound class . The presence of the carboxylic acid group is crucial, as it is believed to mimic the role of native nicotinic acid in binding to the receptor . Researchers can utilize this high-quality reagent as a key synthon in the design and synthesis of novel small-molecule candidates aimed at developing new lipid-regulating therapies with potentially improved efficacy and reduced side effects, such as cutaneous flushing, which is commonly associated with nicotinic acid . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

2-(cyclobutylmethoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)9-4-5-12-10(6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRNHXQTVFHWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)isonicotinic acid typically involves the reaction of isonicotinic acid with cyclobutylmethanol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

2-(Cyclobutylmethoxy)isonicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines . Substitution reactions can result in various substituted derivatives of the original compound .

科学研究应用

Histone Demethylase Inhibition

Research indicates that compounds similar to 2-(Cyclobutylmethoxy)isonicotinic acid can act as inhibitors of histone demethylases, specifically the JmjC domain-containing proteins. These proteins are implicated in various cancers, making the inhibition of their activity a promising target for cancer therapy. The compound's structure allows it to interact effectively with the active sites of these enzymes, potentially leading to reduced tumor growth and improved patient outcomes .

Antiviral Activity

The compound has also been studied for its antiviral properties. Its mechanism involves inhibiting viral replication by targeting specific pathways utilized by viruses to propagate within host cells. This application is particularly relevant in the context of emerging viral infections where traditional treatments may be ineffective .

Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, a study found that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Combination Therapies

Another area of investigation is the use of this compound in combination with other therapeutic agents. For example, preliminary data suggest that when used alongside traditional chemotherapeutics, it enhances their efficacy while reducing side effects. This synergistic effect is attributed to its ability to modulate drug resistance mechanisms in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Modifications to the cyclobutyl group or the methoxy moiety can significantly influence its biological activity and selectivity towards target enzymes.

ModificationEffect on ActivityComments
Cyclobutyl size increaseEnhanced potencyLarger groups may improve binding affinity
Methoxy group alterationVariable effectsChanges in electronic properties can affect inhibition efficiency

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Isonicotinic Acid Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score* Key Features
2-(Cyclobutylmethoxy)isonicotinic acid 158751-78-1 Cyclobutylmethoxy (2-position) $ \text{C}{12}\text{H}{13}\text{NO}_{3} $ 219.24 Ether linkage, cyclobutyl group
5-Bromo-2-hydroxyisonicotinic acid 1211581-22-4 Bromo (5-position), hydroxy (2-position) $ \text{C}{6}\text{H}{4}\text{BrNO}_{3} $ 218.01 0.81 Electrophilic bromine, acidic hydroxy group
2-Methoxy-3-methylisonicotinic acid 55-22-1 Methoxy (2-position), methyl (3-position) $ \text{C}{8}\text{H}{9}\text{NO}_{3} $ 167.16 0.81 Methyl enhances hydrophobicity
2-(Pyrrolidin-1-yl)isonicotinic acid sesquihydrate 887922-89-6 Pyrrolidin-1-yl (2-position) $ \text{C}{10}\text{H}{12}\text{N}{2}\text{O}{2} \cdot 1.5\text{H}_{2}\text{O} $ 210.23 Basic pyrrolidine ring, hydrate form
2-(4-Acetylphenyl)isonicotinic acid 1261920-88-0 4-Acetylphenyl (2-position) $ \text{C}{14}\text{H}{11}\text{NO}_{3} $ 241.24 Aromatic ketone for π-π interactions

*Similarity scores (0–1 scale) based on structural alignment algorithms, as reported in .

Key Differences in Substituents and Properties

Cyclobutylmethoxy vs. The bromine in 5-bromo-2-hydroxyisonicotinic acid may facilitate halogen bonding in drug-receptor interactions, a feature absent in the cyclobutylmethoxy analog .

Ether vs. Amine Substituents :

  • 2-(Pyrrolidin-1-yl)isonicotinic acid sesquihydrate contains a basic pyrrolidine ring, which increases water solubility (via hydration) and may improve bioavailability compared to the neutral ether group in the cyclobutylmethoxy derivative .

Aromatic vs.

Physicochemical and Functional Implications

  • Solubility : Methoxy and hydroxy substituents (e.g., 2-methoxy-3-methylisonicotinic acid) generally increase polarity and aqueous solubility, whereas cyclobutylmethoxy and acetylphenyl groups enhance lipophilicity, favoring organic-phase reactions .
  • Biological Activity : The pyrrolidine and acetylphenyl variants are more likely to interact with biological targets (e.g., enzymes, receptors) due to their hydrogen-bonding or aromatic motifs, whereas the cyclobutylmethoxy analog may exhibit unique pharmacokinetic profiles due to its balanced lipophilicity .

生物活性

Overview

2-(Cyclobutylmethoxy)isonicotinic acid is an organic compound with a molecular formula of C11_{11}H13_{13}NO3_3 and a molecular weight of approximately 207.23 g/mol. It belongs to the class of isonicotinic acid derivatives, which are recognized for their diverse biological activities, particularly in medicinal chemistry. This compound features a cyclobutylmethoxy substituent at the 2-position of the isonicotinic acid backbone, which significantly influences its chemical properties and biological interactions.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • IUPAC Name : 2-(cyclobutylmethoxy)pyridine-4-carboxylic acid
  • Canonical SMILES : C1CC(C1)COC2=NC=CC(=C2)C(=O)O
  • InChI Key : PNRNHXQTVFHWTC-UHFFFAOYSA-N

Antibacterial Properties

Preliminary studies indicate that this compound exhibits significant antibacterial activity. Its structural similarity to known antimicrobial agents suggests efficacy against various bacterial strains, including those resistant to conventional antibiotics. The proposed mechanism of action involves the inhibition of specific metabolic pathways in bacteria, akin to other isonicotinic derivatives.

Enzyme Modulation

This compound has shown potential in modulating enzyme activities related to drug metabolism, particularly influencing cytochrome P450 enzymes such as CYP1A2. This interaction can alter the pharmacokinetics of co-administered drugs, presenting opportunities for research in drug interaction studies and therapeutic applications .

Research Findings and Case Studies

Research on this compound has focused on its synthesis, biological activity, and potential therapeutic applications:

  • Synthesis Methods : The synthesis typically involves the reaction of isonicotinic acid with cyclobutylmethanol under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
  • Case Study Example : In a study evaluating its antibacterial properties, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes some related compounds along with their chemical formulas and similarity indices:

Compound NameChemical FormulaSimilarity Index
2-(Piperidin-4-ylmethoxy)isonicotinic acidC12_{12}H16_{16}N2_{2}O3_30.76
2-Isopropoxyisonicotinic acidC12_{12}H15_{15}NO3_30.78
2-Hydroxyquinoline-4-carboxylic acidC9_{9}H7_{7}NO3_30.92
Ethyl 4-ethoxyquinoline-7-carboxylateC12_{12}H15_{15}NO3_30.76
Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylateC13_{13}H15_{15}NO4_40.77

These compounds vary in their substituents and functional groups, influencing their biological activities and pharmacological profiles.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Cyclobutylmethoxy)isonicotinic acid in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Use chemical fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation . For spills, avoid dry sweeping; instead, use inert absorbents and dispose of waste per hazardous material regulations. Store in sealed containers away from oxidizers and heat sources to prevent reactive byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection to assess purity. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy to verify functional groups (e.g., cyclobutylmethoxy and carboxylic acid moieties). Mass spectrometry (MS) can validate molecular weight .

Q. What synthetic routes are reported for derivatives of isonicotinic acid, and how can they inform the synthesis of this compound?

  • Methodological Answer : Leverage esterification and etherification strategies. For example, methoxy-substituted isonicotinic acids are synthesized via nucleophilic substitution of halides with alkoxide nucleophiles. Cyclobutylmethoxy groups may be introduced using Mitsunobu reactions or alkylation under anhydrous conditions . Optimize reaction temperatures (e.g., 60–80°C) and catalysts (e.g., Pd for coupling reactions) to enhance yield .

Advanced Research Questions

Q. How can this compound be utilized in fragment-based drug design (FBDD) targeting bacterial secretion systems?

  • Methodological Answer : Use X-ray crystallography or cryo-EM to study binding interactions with proteins like TraE in type IV secretion systems (T4SS). The compound’s pyridine-carboxylic acid scaffold may act as a competitive inhibitor by mimicking natural substrates. Perform surface plasmon resonance (SPR) assays to quantify binding affinity (KD) and structure-activity relationship (SAR) studies to optimize substituents .

Q. What experimental challenges arise in determining the sublimation enthalpy of this compound, and how can researchers address discrepancies in thermodynamic data?

  • Methodological Answer : Use isothermal thermogravimetry (TGA) coupled with differential scanning calorimetry (DSC) to measure phase transitions. Address inconsistencies by cross-validating results with Clausius-Clapeyron equation-derived values. Compare data with structurally similar analogs (e.g., nicotinic acid, ΔsubH ≈ 135 kJ/mol) and account for polymorphic forms or hydration states .

Q. How does the cyclobutylmethoxy substituent influence the compound’s reactivity in metal-organic framework (MOF) synthesis?

  • Methodological Answer : The cyclobutyl group’s steric bulk may modulate coordination geometry with metal nodes (e.g., Zn²⁺ or Cu²⁺). Characterize MOFs via powder X-ray diffraction (PXRD) and BET surface area analysis. Compare with unsubstituted isonicotinic acid MOFs to assess pore size/functionality trade-offs. Optimize solvothermal synthesis conditions (e.g., DMF/water ratios) to enhance crystallinity .

Q. What strategies can resolve contradictions in cytotoxicity data for this compound derivatives?

  • Methodological Answer : Standardize assays across cell lines (e.g., HEK293 vs. HeLa) and exposure times (24–72 hrs). Use flow cytometry to differentiate apoptosis from necrosis. Validate results with orthogonal methods like ATP luminescence assays. Consider substituent effects—electron-withdrawing groups (e.g., -CF₃) may enhance membrane permeability but alter metabolic stability .

Data Analysis and Validation

Q. How should researchers approach statistical analysis of bioactivity data for this compound?

  • Methodological Answer : Apply ANOVA or Student’s t-test to compare dose-response curves (IC₅₀ values). Use nonlinear regression models (e.g., Hill equation) for potency analysis. Include replicate experiments (n ≥ 3) and report confidence intervals. For high-throughput screening, employ Z’-factor validation to ensure assay robustness .

Q. What analytical techniques are critical for detecting degradation products of this compound under accelerated stability conditions?

  • Methodological Answer : Use LC-MS/MS to identify hydrolytic or oxidative degradation products (e.g., cyclobutanol or free isonicotinic acid). Perform forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Quantify degradation kinetics using Arrhenius plots for shelf-life predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclobutylmethoxy)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(Cyclobutylmethoxy)isonicotinic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。